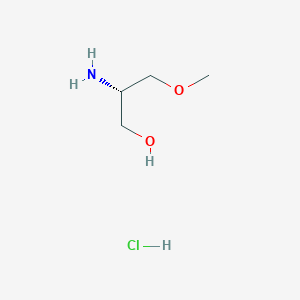

(S)-2-Amino-3-methoxypropan-1-ol HCl

描述

Historical Development and Significance

The development of stereoselective methods for synthesizing amino alcohols has been a subject of considerable research interest, with particular attention paid to the construction of vicinal amino alcohol motifs. Historical approaches to amino alcohol synthesis have evolved from simple nucleophilic substitution reactions to sophisticated asymmetric methodologies that can precisely control stereochemical outcomes. The significance of compounds like (S)-2-Amino-3-methoxypropan-1-ol hydrochloride lies in their representation of successful stereochemical control in amino alcohol synthesis, particularly given the challenges associated with establishing multiple stereogenic centers.

Early synthetic approaches to amino alcohols typically relied on the transformation of pre-existing carbon frameworks, often employing epoxide ring-opening reactions with nitrogen nucleophiles as a primary strategy. These methodologies demonstrated the fundamental principle that amino alcohols could be accessed through regioselective and stereospecific transformations, laying the groundwork for more sophisticated approaches. The development of asymmetric aminohydroxylation reactions, particularly the Sharpless asymmetric aminohydroxylation, represented a significant advancement in the field by providing direct access to enantiomerically enriched amino alcohols from alkene precursors.

The historical significance of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride is further enhanced by its relationship to broader developments in pharmaceutical chemistry. Amino alcohol derivatives have found applications as intermediates in the synthesis of various therapeutic agents, with their structural features contributing to specific biological activities. The compound's development reflects the ongoing need for efficient synthetic routes to enantiomerically pure amino alcohols, which serve as crucial building blocks in the construction of complex pharmaceutical targets.

Contemporary research has continued to expand the significance of amino alcohol chemistry through the development of novel synthetic methodologies and the exploration of new applications. The emergence of catalytic asymmetric methods has provided researchers with powerful tools for accessing enantiomerically pure amino alcohols, including compounds like (S)-2-Amino-3-methoxypropan-1-ol hydrochloride. These advances have solidified the position of amino alcohols as essential synthetic intermediates and have continued to drive interest in their preparation and application.

Nomenclature and Structural Classification

The nomenclature of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride reflects the systematic approach to naming complex organic molecules containing multiple functional groups and stereogenic centers. The compound is officially designated by its Chemical Abstracts Service number 148278-94-8, which provides a unique identifier for this specific stereoisomer. The International Union of Pure and Applied Chemistry name, (2S)-2-amino-3-methoxypropan-1-ol hydrochloride, explicitly indicates the stereochemical configuration at the second carbon atom, designating it as having the S-configuration according to the Cahn-Ingold-Prelog priority rules.

Alternative nomenclature systems have generated several synonymous names for this compound, including (S)-2-Amino-3-methoxypropan-1-ol hydrochloride and 1-Propanol, 2-amino-3-methoxy-, hydrochloride, (2S)-. These variations reflect different approaches to systematic naming while maintaining the essential structural information. The European Community number 833-301-8 provides an additional regulatory identifier that facilitates the compound's classification within chemical databases and regulatory frameworks.

The structural classification of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride places it within the broader category of amino alcohols, specifically as a beta-amino alcohol due to the positioning of the amino and hydroxyl groups on adjacent carbon atoms. The molecular formula C₄H₁₂ClNO₂ indicates the presence of four carbon atoms, twelve hydrogen atoms, one chlorine atom (from the hydrochloride), one nitrogen atom, and two oxygen atoms. This composition reflects the compound's classification as a substituted amino alcohol with an ether functionality introduced through the methoxy group.

The three-dimensional structural representation of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride reveals the spatial arrangement of its functional groups and the specific configuration at the stereogenic center. The Simplified Molecular-Input Line-Entry System notation, represented as COCC(CO)N.Cl, provides a linear representation of the molecular connectivity. This notation effectively captures the branched structure of the compound, with the methoxy group attached to the terminal carbon and the amino group positioned at the central carbon atom.

Stereochemical Significance

The stereochemical significance of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride centers on the presence of a single stereogenic center at the second carbon atom, which bears both the amino group and a hydrogen atom. The S-configuration designation indicates that when the molecule is oriented according to Cahn-Ingold-Prelog priority rules, the arrangement of substituents around this stereogenic center follows a counterclockwise direction when viewed from the perspective that places the lowest priority group away from the observer. This specific stereochemical arrangement distinguishes the S-enantiomer from its R-counterpart and contributes to the compound's unique physical and chemical properties.

The importance of stereochemistry in amino alcohol chemistry cannot be overstated, as different enantiomers often exhibit dramatically different biological activities and chemical reactivity patterns. In the case of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride, the S-configuration determines how the molecule will interact with chiral environments, including enzyme active sites and chiral synthetic catalysts. This stereochemical specificity is particularly relevant in pharmaceutical applications, where one enantiomer may possess desired therapeutic effects while its mirror image could be inactive or even harmful.

The stereochemical control achieved in the synthesis of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride represents a significant accomplishment in asymmetric synthesis. Amino alcohols containing stereogenic centers pose particular challenges for synthetic chemists due to the need to establish precise spatial arrangements while maintaining functional group compatibility. The successful preparation of enantiomerically pure samples of this compound demonstrates the effectiveness of modern asymmetric synthetic methodologies in addressing these challenges.

Comparative analysis with the corresponding R-enantiomer reveals the profound impact of stereochemistry on molecular properties. While both enantiomers share identical molecular formulas and connectivity patterns, their three-dimensional arrangements result in distinct optical rotation values and potentially different biological activities. The availability of both enantiomers as separate entities allows researchers to conduct detailed structure-activity relationship studies and to evaluate the contribution of stereochemistry to observed effects.

The stereochemical significance extends to synthetic applications where (S)-2-Amino-3-methoxypropan-1-ol hydrochloride may serve as a chiral building block or auxiliary. The compound's defined stereochemistry enables its use in asymmetric transformations where the existing chiral center can influence the stereochemical outcome of subsequent reactions. This capability makes the compound valuable not only as a final product but also as an intermediate in the synthesis of more complex chiral molecules.

Position in Amino Alcohol Chemistry

The position of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride within the broader landscape of amino alcohol chemistry reflects its role as both a representative example of this important compound class and a unique entity with distinct structural features. Amino alcohols constitute a fundamental category of organic compounds characterized by the presence of both amino and hydroxyl functional groups, often positioned in vicinal arrangements that create opportunities for intramolecular interactions and unique reactivity patterns. The compound's structure exemplifies the beta-amino alcohol subclass, where the amino and hydroxyl groups are separated by a single carbon atom, creating a 1,2-relationship that is particularly prevalent in biologically active molecules.

Within the classification system of amino alcohols, (S)-2-Amino-3-methoxypropan-1-ol hydrochloride occupies a position that bridges simple amino alcohols and more complex pharmaceutical intermediates. The presence of the methoxy substituent introduces additional functionality that distinguishes this compound from simpler amino alcohols such as aminomethyl propanol or basic beta-amino alcohols. This structural elaboration positions the compound as a valuable intermediate for further synthetic transformations and as a model system for studying the effects of ether functionality on amino alcohol behavior.

The compound's relationship to other amino alcohol derivatives can be understood through comparative structural analysis. While sharing the fundamental amino alcohol framework with related compounds, the specific combination of S-stereochemistry, methoxy substitution, and hydrochloride salt formation creates a unique chemical entity. This distinctiveness is particularly evident when comparing the compound to its R-enantiomer or to amino alcohols lacking the methoxy group, highlighting how subtle structural modifications can lead to distinct chemical and physical properties.

Recent developments in amino alcohol chemistry have emphasized the importance of stereochemical control and functional group diversity, areas where (S)-2-Amino-3-methoxypropan-1-ol hydrochloride demonstrates significant relevance. The compound's synthesis requires sophisticated asymmetric methodologies, reflecting the current state of the art in stereoselective organic synthesis. Its successful preparation and characterization contribute to the growing body of knowledge regarding efficient routes to enantiomerically pure amino alcohols and the factors that influence stereochemical outcomes in these transformations.

The applications of amino alcohols in pharmaceutical chemistry further illuminate the position of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride within this field. Amino alcohol motifs appear frequently in drug molecules and pharmaceutical intermediates, where they contribute to biological activity through various mechanisms including enzyme inhibition and receptor binding. The compound's structural features make it a potentially valuable building block for pharmaceutical synthesis, where its defined stereochemistry and functional group arrangement could be exploited in the construction of more complex therapeutic agents.

属性

IUPAC Name |

(2S)-2-amino-3-methoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPVWKZBILGKCT-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148278-94-8 | |

| Record name | (2S)-2-amino-3-methoxypropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride typically involves the reaction of (S)-2-Amino-3-methoxypropan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving (S)-2-Amino-3-methoxypropan-1-ol in an appropriate solvent, such as methanol or ethanol, followed by the addition of hydrochloric acid. The reaction mixture is then stirred at room temperature until the formation of the desired product is complete. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

化学反应分析

Types of Reactions

(S)-2-Amino-3-methoxypropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Primary and secondary amines, alcohols.

Substitution: Various substituted amines and ethers.

科学研究应用

Chemistry

(S)-2-Amino-3-methoxypropan-1-ol hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

In biological research, this compound is employed as a building block for biologically active compounds. Its structural features allow it to interact with enzymes and receptors, making it valuable for studying enzyme mechanisms and metabolic pathways. Notably, research has indicated its potential as an antimalarial agent, suggesting interactions with biological targets involved in the malaria life cycle.

Medicine

The compound is under investigation for its therapeutic effects and as a precursor in synthesizing active pharmaceutical ingredients (APIs). Its unique properties may lead to the development of new drugs targeting specific diseases.

Industrial Applications

In industrial settings, (S)-2-Amino-3-methoxypropan-1-ol hydrochloride is utilized in producing fine chemicals and as a reagent in various chemical processes. Its versatility makes it suitable for large-scale applications in chemical manufacturing .

Case Studies

Case Study 1: Antimalarial Activity

Research conducted on the antimalarial properties of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride demonstrated its efficacy against malaria parasites. The compound's structural features were found to enhance its interaction with key enzymes involved in the malaria life cycle, suggesting potential for further pharmacological studies.

Case Study 2: Organic Synthesis

In organic synthesis applications, (S)-2-Amino-3-methoxypropan-1-ol hydrochloride has been successfully utilized as an intermediate in synthesizing various pharmaceuticals. Its ability to participate in multiple types of chemical reactions allows chemists to create complex molecules efficiently .

作用机制

The mechanism of action of (S)-2-Amino-3-methoxypropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the amino and methoxy groups allows for specific binding interactions, which can lead to changes in the conformation and activity of the target molecules.

相似化合物的比较

Structural and Functional Overview

The table below compares (S)-2-Amino-3-methoxypropan-1-ol HCl with three structurally related amino alcohol derivatives:

Key Differences and Implications

Structural Complexity: The target compound’s simplicity (C₄ backbone) contrasts with the indole- and tetrahydronaphthalene-containing analogs in and . This simplicity reduces steric hindrance, facilitating its use as a synthetic building block . The indole-based analog in exhibits antiarrhythmic activity and adrenoceptor binding, likely due to extended conjugation and bulky substituents .

Pharmacological Activity: While this compound lacks direct pharmacological data, its structural analogs demonstrate diverse bioactivities.

Solubility and Salt Forms: The HCl salt of the target compound enhances aqueous solubility, a feature shared with antiemetics like ondansetron HCl and palonosetron HCl (). This property is critical for bioavailability in pharmaceutical formulations .

Stereochemical Considerations :

- The (S)-configuration of the target compound may influence its interaction with chiral receptors, similar to the (S)-tetrahydronaphthalenyl analog in , which likely targets stereospecific adrenergic pathways .

生物活性

(S)-2-Amino-3-methoxypropan-1-ol hydrochloride (HCl) is a chiral compound that has garnered attention for its diverse biological activities and potential applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(S)-2-Amino-3-methoxypropan-1-ol HCl has the molecular formula C4H11ClN2O2. It features an amino group, a methoxy group, and a propanol backbone, which contribute to its biological interactions. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in organic synthesis and pharmaceutical development.

Antimalarial Properties

Research indicates that this compound exhibits significant antimalarial activity. Its structural features allow it to interact with malaria parasites, potentially affecting their life cycle by inhibiting key enzymes or receptors involved in their metabolism.

Table 1: Summary of Antimalarial Activity Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| BenchChem | In vitro assays | Inhibition of malaria parasite growth; potential enzyme targets identified. |

| Smolecule | Pharmacological profiling | Interaction with biological systems; suggested binding affinity to malaria-related enzymes. |

Cellular Effects

The compound influences various cellular processes by modifying signaling pathways and gene expression. It has been shown to inhibit specific kinases, leading to changes in phosphorylation states of proteins that regulate cellular functions such as proliferation, differentiation, and apoptosis.

Table 2: Cellular Effects of this compound

| Cellular Process | Effect Observed |

|---|---|

| Proliferation | Inhibition in cancer cell lines |

| Differentiation | Modulation in stem cells |

| Apoptosis | Induction in specific conditions |

The molecular mechanism underlying the biological activity of this compound involves its interaction with biomolecules. It can form covalent bonds with nucleophilic sites on proteins, such as lysine residues, leading to either enzyme inhibition or activation depending on the target enzyme. For instance, it has been demonstrated to inhibit acetylcholinesterase, which affects neurotransmission and muscle function due to the accumulation of acetylcholine.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antimalarial Activity : A study highlighted the compound's ability to inhibit Plasmodium falciparum growth in vitro, suggesting its potential as a lead compound for antimalarial drug development.

- Neuropharmacology : Research indicated that this compound could modulate neurotransmitter levels by inhibiting acetylcholinesterase activity, which may have implications for treating neurodegenerative disorders.

常见问题

Basic Questions

Q. What are the common synthetic routes for (S)-2-Amino-3-methoxypropan-1-ol HCl, and what factors influence yield?

- Methodological Answer : A typical synthesis involves coupling reactions using reagents like EDC·HCl and HOBt in dichloromethane (DCM), with yields ranging from 77% to 90% under optimized conditions. For example, reacting carboxylic acid derivatives with chiral amino alcohols in DCM at room temperature for 48 hours achieves high enantiomeric purity . Key factors include solvent choice (e.g., DCM for stability), stoichiometry of coupling reagents, and inert atmosphere to prevent side reactions.

| Yield | Reaction Conditions | Key Reagents |

|---|---|---|

| 77% | DCM, 48h, RT | EDC·HCl, HOBt, DIPEA |

| 90.3% | DMF, 35°C, 5h | ZSM-5 molecular sieve |

Q. Which spectroscopic methods are recommended for characterizing the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC and polarimetry are standard for assessing enantiomeric excess. Pharmaceutical impurity standards (e.g., EP/JP monographs) often employ reverse-phase HPLC with UV detection, validated against reference materials . NMR (¹H/¹³C) and FT-IR can confirm structural integrity, while X-ray crystallography resolves absolute configuration in ambiguous cases.

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (e.g., nitrogen) at room temperature to minimize hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Long-term stability testing under accelerated conditions (40°C/75% RH) is recommended for pharmaceutical applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during the synthesis of this compound?

- Methodological Answer : Contradictions may arise from solvent impurities, diastereomer formation, or dynamic exchange processes. Strategies include:

- Cross-validating with alternative techniques (e.g., LC-MS for purity, NOESY for stereochemistry).

- Using deuterated solvents with low water content to suppress exchange broadening.

- Referencing literature on structurally similar compounds (e.g., (S)-1-Amino-3-phenoxypropan-2-ol) for expected splitting patterns .

Q. What strategies optimize enantiomeric excess in the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use tert-butyl carbamate-protected intermediates to direct stereochemistry during coupling .

- Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for kinetic resolution.

- Crystallization : Recrystallize the hydrochloride salt from ethanol/water mixtures to enhance enantiopurity.

Q. How should researchers address discrepancies in reported CAS numbers (e.g., 148278-94-8 vs. 333743-96-7) for this compound?

- Methodological Answer : Verify compound identity through orthogonal methods:

- Analytical Cross-Check : Compare retention times in HPLC with authenticated standards .

- Elemental Analysis : Confirm molecular formula (C₄H₁₂ClNO₂) via high-resolution mass spectrometry (HRMS) .

- Literature Review : Cross-reference synthetic protocols and spectral data from peer-reviewed sources to rule out mislabeling.

Data Contradiction Analysis

Q. What steps are critical when reconciling conflicting solubility data for this compound?

- Methodological Answer :

- Standardize Protocols : Use USP/EP-compliant solubility testing (e.g., shake-flask method in buffered solutions).

- Control Variables : Document temperature, pH, and ionic strength, as hydrochloride salts exhibit pH-dependent solubility.

- Statistical Validation : Apply ANOVA to assess inter-laboratory variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。